molecular formula C19H23BO3 B3158447 Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol CAS No. 857934-89-5

Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol

Cat. No. B3158447
CAS RN: 857934-89-5
M. Wt: 310.2 g/mol
InChI Key: SPSDOGOXXYFZLF-UHFFFAOYSA-N
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Description

The compound is a derivative of tetramethyl-dioxaborolane, which is a boronic acid derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray diffraction analysis and quantum-chemical calculations .


Chemical Reactions Analysis

Similar compounds can undergo various reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 276.26 , and they are often solid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids and their derivatives play a crucial role in organic synthesis. Researchers utilize them as versatile building blocks for constructing complex molecules. The boron atom in phenylboronic acid forms reversible covalent bonds with Lewis bases, enabling catalytic processes such as Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, making phenylboronic acids valuable tools in medicinal chemistry and materials science .

Crystal Engineering and Supramolecular Chemistry

The crystal structures of compounds like Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol provide insights into molecular packing and intermolecular interactions. Researchers study these structures to design new materials with specific properties. By understanding how molecules assemble in the solid state, crystal engineers can tailor properties like solubility, stability, and optical behavior .

Drug Development and Delivery

Phenylboronic acids have applications in drug design and delivery systems. For instance, researchers have functionalized nanoparticles with phenylboronic acid moieties to enhance drug loading and targeted delivery. The reversible binding of phenylboronic acids to diols (such as those found in cell surfaces or glycoproteins) allows selective drug release at specific sites .

Sensor Technology

Phenylboronic acids exhibit unique interactions with sugars and other diol-containing molecules. Researchers have exploited this property to develop sensors for glucose monitoring. By immobilizing phenylboronic acid derivatives on surfaces, they create sensitive and selective platforms for detecting glucose levels in biological samples .

Materials Science and Polymer Chemistry

Functionalizing polymers with phenylboronic acid groups leads to interesting materials. For example:

Biological Studies and Bioconjugation

Phenylboronic acids interact with biomolecules, including proteins and nucleic acids. Researchers have used them for:

These applications highlight the versatility and significance of Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol in scientific research. If you’d like further details or additional applications, feel free to ask

Safety and Hazards

Safety data for similar compounds indicates that they may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSDOGOXXYFZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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